1-Phenyl-2-(trimethylsilyl)acetylene

Beschreibung

Significance of 1-Phenyl-2-(trimethylsilyl)acetylene in Contemporary Organic Synthesis and Materials Science

In modern organic synthesis, this compound serves as a crucial reagent and building block. guidechem.comchemimpex.com It is frequently utilized in a variety of chemical transformations, including cross-coupling reactions and cycloadditions, to introduce phenyl and trimethylsilyl (B98337) moieties into complex molecules. guidechem.com The compound's stability and compatibility with a wide array of reaction conditions make it a valuable tool for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.com For instance, it is used in Sonogashira couplings as a stable, liquid alternative to gaseous acetylene (B1199291), preventing unwanted side reactions. wikipedia.org The trimethylsilyl group can be selectively removed after the coupling, yielding a terminal phenylacetylene (B144264) derivative. wikipedia.org

The significance of this compound extends into materials science, where it is employed in the creation of advanced functional materials. guidechem.comchemimpex.com It is a precursor in the synthesis of functionalized polymers and nanomaterials. chemimpex.com The polymerization of this compound using various transition metal catalysts has been reported. chemicalbook.com The presence of both the phenyl group, which contributes to electronic properties, and the silyl (B83357) group, which can enhance thermal stability and mechanical properties, makes it a suitable component for organic electronic materials and sensors. chemimpex.comthieme-connect.com

Historical Context of Silylacetylenes and Their Evolution in Synthetic Chemistry

The chemistry of silylacetylenes, or alkynylsilanes, has evolved significantly since its inception. A key historical milestone was the first synthesis of the parent compound, trimethylsilylacetylene (B32187), in 1959. wikipedia.org Initially, the primary application of the trimethylsilyl group in acetylene chemistry was as a simple protecting group for the reactive terminal C-H bond of an alkyne. thieme-connect.comnih.gov This strategy was advantageous because the silyl group could be introduced and removed under mild conditions and in high yields, a critical feature for multi-step syntheses. nih.gov

Over time, the role of silylacetylenes has expanded far beyond mere protection. Chemists began to recognize and exploit the unique reactivity of the silicon-carbon bond and the influence of the silyl group on the alkyne's reactivity. thieme-connect.comnih.gov The development of silylacetylenes like this compound offered a significant practical advantage over using acetylene gas, which is hazardous and difficult to handle. petraresearch.com These stable, liquid reagents allow for reactions to be conducted under mild conditions without the need for high-pressure equipment or liquid ammonia, facilitating easier and more predictable scale-up. petraresearch.com This evolution has cemented silylacetylenes as versatile and indispensable tools in the arsenal (B13267) of modern synthetic organic chemistry. nih.govpetraresearch.com

Role of the Trimethylsilyl Moiety in Modulating Reactivity and Stability

The trimethylsilyl (TMS) moiety plays a multifaceted role in defining the chemical behavior of this compound. One of its most fundamental functions is as a protecting group for the terminal acetylene proton. thieme-connect.comnih.gov This protection prevents the alkyne from undergoing unwanted reactions, such as self-coupling, under various conditions, particularly in palladium-catalyzed reactions like the Sonogashira coupling. wikipedia.orgthieme-connect.com

Beyond protection, the TMS group significantly modulates the compound's stability and reactivity. It can impart enhanced thermal stability to acetylenic systems. thieme-connect.com Furthermore, the steric and electronic presence of the silyl group can influence the regio- and stereochemistry of reactions occurring at the carbon-carbon triple bond, which is particularly valuable in cyclization reactions. thieme-connect.com The TMS group is not merely a passive spectator; it can be transformed into other functional groups after a reaction at the alkyne has taken place. thieme-connect.comnih.gov This ability to be selectively cleaved or converted adds another layer of synthetic versatility, allowing for sequential, controlled modifications of the molecule. nih.gov The group also enhances physical properties such as solubility, making the compound easier to handle and use in a wider range of solvents. chemimpex.com

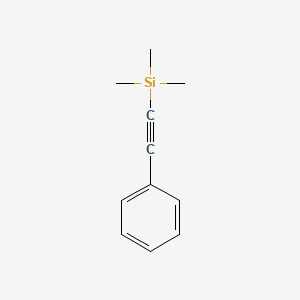

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXCCMXZQWTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176086 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-06-1 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Phenyl 2 Trimethylsilyl Acetylene

General Reactivity Patterns of Silylacetylenes

The introduction of a silyl (B83357) group, particularly a trimethylsilyl (B98337) (TMS) group, to an alkyne modifies its chemical behavior in several key ways. These changes are attributed to both the steric bulk and the electronic properties of the silicon atom.

Influence of the Trimethylsilyl Group on Regio- and Stereoselectivity

The trimethylsilyl group exerts a significant directing effect in chemical reactions, influencing where and how other molecules will attach to the carbon-carbon triple bond. This control over regioselectivity and stereoselectivity is a valuable tool in organic synthesis.

Both steric and electronic factors associated with the silyl group can guide the regio- and stereochemistry of reactions at the C≡C bond. nih.gov This is particularly evident in cycloaddition reactions and other additions to the triple bond. thieme-connect.com The silyl group can stabilize a partial negative charge on the adjacent carbon atom, an effect known as the α-silyl effect, which influences the regioselectivity of insertion reactions. nih.gov

In the context of addition reactions, the β-silyl effect, which stabilizes a carbocation at the β-position relative to the silicon atom, plays a crucial role in directing incoming electrophiles. gelest.com This effect is employed in the regioselective addition of reagents like iodine monochloride (ICl) to ethynylsilanes. gelest.com The diastereoselectivity of such additions can be opposite to that observed with simple terminal alkynes. gelest.com For instance, the Z:E selectivity in the addition of ICl is higher with aryl-substituted ethynylsilanes. gelest.com

The steric hindrance provided by the bulky trimethylsilyl group also plays a role in directing the approach of reagents, often leading to specific stereoisomers. This combination of electronic and steric influence makes silylacetylenes highly versatile building blocks in the synthesis of complex molecules. nih.gov

Stability of Silylacetylenes in Various Reaction Environments

The trimethylsilyl group can enhance the stability of alkynyl systems. A notable example is the increased thermal stability of 1,4-bis(trimethylsilyl)buta-1,3-diyne compared to its non-silylated parent compound. thieme-connect.com This stabilizing effect allows silylacetylenes to be used in a wider range of reaction conditions without decomposition.

Under standard Sonogashira cross-coupling reaction conditions, the carbon-silicon bond in silylacetylenes remains intact, providing excellent protection for the terminal position of the alkyne. nih.govthieme-connect.com This stability allows for selective reactions at other parts of the molecule without affecting the silyl-protected alkyne. However, under modified conditions, the silyl group can be activated for subsequent reactions. nih.gov

Addition Reactions Across the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in 1-phenyl-2-(trimethylsilyl)acetylene is a site of high reactivity, readily undergoing addition reactions. Hydrosilylation is a particularly important class of these reactions.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkyne's triple bond to form a vinylsilane. This reaction is a highly atom-economical method for creating new silicon-carbon bonds. researchgate.net

Copper(II)-Catalyzed Silylation of Activated Alkynes

Copper(II) sources have been effectively used to catalyze the silylation of activated alkynes. nih.govnih.gov These reactions are advantageous as they can often be performed in environmentally friendly solvents like water, at room temperature, and open to the atmosphere. nih.gov The use of a redox-stable and inexpensive copper(II) source avoids the need for special handling techniques often required for more sensitive copper(I) catalysts. nih.gov

In a typical procedure, a silylborane, such as Me2PhSiBpin, is activated in the presence of a copper(II) catalyst and a base, leading to the formation of a silylcopper intermediate. This intermediate then adds to the alkyne.

Regio- and Stereoselective Control in Vinylsilane Formation

The synthesis of vinylsilanes from alkynes presents challenges in controlling both regioselectivity (α- vs. β-addition) and stereoselectivity (E vs. Z isomer). researchgate.net However, catalytic systems have been developed to address these challenges.

In copper(II)-catalyzed hydrosilylations of α,β-alkynyl carbonyl compounds, a remarkable diastereodivergent outcome has been observed. nih.gov Aldehydes and ketones selectively yield (Z)-isomeric vinylsilanes, while esters and amides produce the complementary (E)-isomers. nih.govnih.gov This selectivity is attributed to a conjugate silylation strategy. nih.gov

The regioselectivity of hydrosilylation can be influenced by the choice of catalyst and ligands. For example, iron complexes with specific phenanthroline ligands have demonstrated ligand-controlled divergent regioselectivity in the hydrosilylation of various alkynes. organic-chemistry.org Similarly, rhodium complexes have been used for the highly regioselective and stereoselective synthesis of β-(Z) vinylsilanes. organic-chemistry.org

The formation of vinylsilanes from this compound provides a versatile intermediate that can be further functionalized. nih.gov For instance, the silyl group in the resulting vinylsilane can be replaced with a hydrogen atom through protodesilylation, yielding the parent alkene. nih.gov

Below is a table summarizing the outcomes of selected hydrosilylation reactions.

| Catalyst System | Alkyne Substrate | Product Selectivity | Reference |

| Copper(II)/Base | α,β-Alkynyl Aldehydes/Ketones | (Z)-β-Silyl-α,β-unsaturated products | nih.govnih.gov |

| Copper(II)/Base | α,β-Alkynyl Esters/Amides | (E)-β-Silyl-α,β-unsaturated products | nih.govnih.gov |

| Iron/Phenanthroline Ligands | Terminal Alkynes | Ligand-controlled regioselectivity | organic-chemistry.org |

| Rhodium Complexes | Terminal Alkynes | β-(Z) Vinylsilanes | organic-chemistry.org |

Carbometallation and Carboboration Reactions

Carbometallation and carboboration reactions represent powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-boron bonds, respectively. These reactions, when applied to alkynes such as this compound, lead to the formation of highly functionalized and stereodefined vinyl derivatives that serve as versatile building blocks for further transformations.

The palladium-catalyzed silaboration of alkynes is a highly efficient method for the regio- and stereoselective synthesis of trisubstituted alkenes, which are valuable intermediates in organic synthesis. This reaction involves the simultaneous addition of a silicon and a boron moiety across the carbon-carbon triple bond. Research has demonstrated that palladium catalysts can effectively promote the cis- and trans-silaboration of terminal alkynes. rsc.org For instance, the addition of (chlorodimethylsilyl)pinacolborane to terminal alkynes, followed by a one-pot conversion of the chloro group on the silicon atom, provides complementary access to stereo-defined trisubstituted alkenes. rsc.org

While the primary focus has been on terminal alkynes and allenes, the principles extend to internal alkynes like this compound. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, activates the silylborane reagent and the alkyne, facilitating the addition. The regioselectivity of the addition to unsymmetrical internal alkynes is influenced by both electronic and steric factors of the substituents on the alkyne. For this compound, the electronic disparity between the phenyl and trimethylsilyl groups directs the regiochemical outcome of the silaboration.

Table 1: Examples of Palladium-Catalyzed Silaboration of Unsaturated Systems This table illustrates the versatility of palladium catalysis in silaboration reactions, which are applicable to alkynes like this compound.

| Catalyst System | Substrate Type | Reagent | Product Type | Ref |

| Palladium complex with chiral phosphine ligand | Terminal allenes | (Diphenylmethylsilyl)pinacolborane | β-Borylallylsilanes | nih.gov |

| Palladium complex | Terminal alkynes | (Chlorodimethylsilyl)pinacolborane | Stereo-defined trisubstituted alkenes | rsc.org |

The mechanism of palladium-catalyzed silaboration of alkynes is a subject of detailed investigation to understand the catalyst's role and the factors controlling stereoselectivity. The catalytic cycle is generally believed to commence with the oxidative addition of the silylborane (R₃Si-B(OR)₂) to a palladium(0) complex. This step forms a palladium(II) intermediate featuring both silyl and boryl ligands.

Following oxidative addition, the alkyne substrate coordinates to the palladium(II) center. Subsequently, migratory insertion of the alkyne into either the Pd-Si or Pd-B bond occurs. This step is crucial as it determines the regiochemistry of the final product. The relative migratory aptitude of the silyl and boryl groups influences which group adds to which acetylenic carbon. The final step is reductive elimination from the resulting vinylpalladium(II) complex, which releases the silaborated alkene product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govdiva-portal.org

Kinetic and spectroscopic studies, including NMR analysis, have been employed to identify key intermediates and probe the turnover-limiting step, which is often found to be the transmetalation or reductive elimination step. diva-portal.orgnih.gov For example, in related palladium-catalyzed reactions, an (η³-allyl)palladium complex has been identified as the catalyst resting state, and detailed analysis provided evidence that transmetalation is the turnover-limiting step. diva-portal.org These mechanistic insights are critical for optimizing reaction conditions and developing more efficient and selective catalysts. nih.gov

The stereoselective synthesis of (Z)-vinylsilanes is a significant goal due to their utility in stereospecific cross-coupling reactions. While not a direct reaction of this compound, organoborane chemistry provides a pathway to vinylsilanes with high (Z)-selectivity. One established method involves the hydroboration of 1-alkynes with specific organoborane reagents, leading to trans-1-alkenylboranes. researchgate.net

A different approach utilizes samarium diiodide for the β-elimination of O-acetyl 1-chloro-1-trimethylsilylalkan-2-ols, which yields (Z)-vinylsilanes with high stereoselectivity. nih.gov The starting materials for this process are prepared from aldehydes and (chlorolithiomethyl)trimethylsilane. nih.gov This highlights a synthetic route to achieve the (Z)-geometry, which can be contrasted with other methods that may favor the (E)-isomer.

Table 2: Method for Stereoselective Synthesis of (Z)-Vinylsilanes

| Method | Reagent(s) | Starting Material | Product | Key Feature | Ref |

| β-Elimination | Samarium diiodide (SmI₂) | O-acetyl 1-chloro-1-trimethylsilylalkan-2-ols | (Z)-Vinylsilanes | High (Z)-diastereoselectivity | nih.gov |

Conjugate Additions

Conjugate addition reactions involving alkynylsilanes are a valuable method for forming carbon-carbon bonds, extending carbon chains, and introducing the versatile alkynyl group into molecules.

A novel and efficient procedure has been developed for the conjugate addition of alkynylsilanes, such as this compound, to acrylate (B77674) esters. nih.govfigshare.com This reaction is catalyzed by a catalytic amount of indium(III) chloride (InCl₃), providing a direct route to substituted δ,γ-alkynyl esters. nih.govfao.org The method is noted for its efficiency and provides rapid access to these valuable synthetic intermediates. figshare.com

The reaction involves the activation of the acrylate ester by the Lewis acidic indium(III) chloride, making it more susceptible to nucleophilic attack. The alkynylsilane then acts as the nucleophile, adding to the β-position of the activated acrylate. This process demonstrates the utility of indium(III) chloride as an effective catalyst for this transformation, expanding the toolkit for C-C bond formation using silyl-protected alkynes. nih.govfao.org

Table 3: Indium(III) Chloride Catalyzed Conjugate Addition

| Catalyst | Substrates | Product Type | Significance | Ref |

| Indium(III) chloride (InCl₃) | Alkynylsilanes and Acrylate Esters | δ,γ-Alkynyl esters | Efficient and rapid access to substituted alkynyl esters | nih.govfigshare.comfao.org |

Base-Catalyzed Additions

Base-catalyzed additions are fundamental reactions in organic synthesis. researchgate.net In the context of alkynes, bases can either deprotonate a terminal alkyne to form a nucleophilic acetylide or facilitate the addition of another nucleophile across the triple bond. For an internal alkyne like this compound, which lacks an acidic acetylenic proton, base catalysis typically involves promoting the addition of an external nucleophile.

The Michael addition, a well-known base-catalyzed reaction, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net While this compound is not a typical Michael acceptor, related systems demonstrate the principle of base-catalyzed nucleophilic additions. For instance, various bases like K₂CO₃ are used to catalyze the addition of nucleophiles such as indoles to activated double bonds. mdpi.com In reactions involving this compound, a strong base could potentially promote the addition of a nucleophile across the sterically accessible and electronically polarized triple bond, although such reactions are less common than metal-catalyzed additions. The specific conditions and the nature of the nucleophile and base would be critical for a successful transformation.

Addition to Ketones for Protected Propargyl Alcohol Synthesis

The base-catalyzed addition of this compound to ketones serves as an effective method for synthesizing protected tertiary propargyl alcohols. rsc.orgrsc.org This transformation is efficiently catalyzed by potassium bis(trimethylsilyl)amide (KHMDS), a commercially available and inexpensive base, offering a transition metal-free route to these valuable synthetic intermediates. rsc.orgrsc.org The reaction demonstrates broad applicability, with successful additions to a variety of ketones, including those found in biorelevant molecules and pharmaceuticals. rsc.orgrsc.org For example, this methodology has been used for the late-stage functionalization of compounds such as camphor, (R)-(−)-carvone, and nabumetone. rsc.org

The reaction of this compound with different ketones in the presence of KHMDS provides the corresponding protected alkynols in very good yields, up to 99%. rsc.org This method is a valuable alternative to traditional stoichiometric processes that often require harsh reagents like organolithiums and corrosive halosilanes. rsc.org

A variety of ketones can be successfully functionalized using this method, as highlighted in the table below, which showcases the substrate scope for the addition of this compound.

| Ketone Substrate | Product | Yield (%) |

| Acetophenone | 1,3-diphenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 95 |

| Benzophenone | 1,1,3-triphenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 97 |

| 4-Methylacetophenone | 1-(4-methylphenyl)-3-phenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 92 |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-phenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 88 |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-phenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 99 |

| 2-Acetylnaphthalene | 1-(naphthalen-2-yl)-3-phenyl-3-(trimethylsilyloxy)-3-(trimethylsilylethynyl)propane | 91 |

| Cyclohexanone | 1-(phenylethynyl)-1-(trimethylsilyloxy)cyclohexane | 85 |

| Camphor | 1,7,7-trimethyl-2-(phenylethynyl)-2-(trimethylsilyloxy)bicyclo[2.2.1]heptane | 78 |

| (R)-(-)-Carvone | 2-methyl-5-(prop-1-en-2-yl)-1-(phenylethynyl)-1-(trimethylsilyloxy)cyclohex-2-en-1-ol | 81 |

| Nabumetone | 4-(2-(1-phenyl-1-(trimethylsilyloxy)but-2-yn-1-yl)naphthalen-6-yl)butan-2-one | 89 |

Table 1: Substrate Scope for the KHMDS-Catalyzed Addition of this compound to Ketones rsc.org

Mechanistic Insights into Base-Catalyzed Processes

The mechanism of the KHMDS-catalyzed addition of silylacetylenes to carbonyls is thought to proceed through a series of steps initiated by the base. researchgate.net A plausible catalytic cycle begins with the interaction of KHMDS with the ketone, leading to the formation of a potassium-enolate complex. Subsequently, the silylacetylene, in this case, this compound, coordinates to this complex. This is followed by the nucleophilic attack of the acetylide on the carbonyl carbon, forming a new carbon-carbon bond and a potassium alkoxide intermediate. The final step involves the silylation of this alkoxide by another molecule of the silylacetylene, regenerating the active catalytic species and yielding the O-silylated propargyl alcohol product. researchgate.net Real-time FT-IR spectroscopy has been used to monitor the reaction, showing the disappearance of the carbonyl band as the reaction progresses. rsc.org

Cycloaddition Reactions

This compound is a versatile substrate in various cycloaddition reactions, leading to the formation of diverse cyclic structures. guidechem.com

[2+2] Cycloadditions

While the thermal [2+2]-cycloaddition of alkynes is a known reaction class, specific studies detailing the thermal [2+2]-cycloaddition of this compound with allenyl phenols were not identified in the surveyed literature. This type of reaction would be expected to yield a cyclobutene (B1205218) derivative, which could be a valuable intermediate for further synthetic transformations.

Research by Mach et al. in 1992 explored the titanium-catalyzed cycloaddition reactions of this compound with conjugated dienes. acs.org These reactions lead to the formation of 1-phenyl-2-(trimethylsilyl)-cyclohexa-1,4-dienes, which can subsequently be aromatized. acs.org While the full mechanistic details from this specific study are not detailed here, titanium-catalyzed cycloadditions often involve the formation of titanacyclic intermediates. In a broader context, titanium-catalyzed intermolecular radical [2σ + 2π] cycloadditions of other substrates, such as bicyclo[1.1.0]-butanes and 1,3-dienes, have been reported to proceed via a radical-relay mechanism involving a Ti(III)/Ti(IV) catalytic cycle. nih.gov

[3+2] Cycloadditions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings. While there is extensive literature on the [3+2] cycloaddition of various alkynes, specific examples detailing the reaction of this compound as the dipolarophile were not prominently featured in the surveyed research. However, related studies on other silylated compounds provide some insights. For instance, the [3+2] cycloaddition between E-2-(trimethylsilyl)-1-nitroethene and arylnitrile N-oxides has been studied computationally to understand the regioselectivity and molecular mechanism. mdpi.com Additionally, the synthesis of trifluoromethylpyrazoles has been achieved through a one-pot [3+2] cycloaddition–isomerization–oxidation sequence involving 2,2,2-trifluorodiazoethane (B1242873) and styryl derivatives, with a reaction with phenylacetylene (B144264) also being tested. acs.org These related studies suggest that this compound could potentially serve as a reactant in similar [3+2] cycloaddition reactions to form a variety of heterocyclic products.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne Huisgen cycloaddition is a prominent example of "click chemistry," a set of reactions known for their high efficiency and selectivity. nih.gov This 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne yields a 1,2,3-triazole ring. While the thermal reaction often produces a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly regioselective, typically affording the 1,4-disubstituted triazole. nih.gov

In the context of silylated alkynes, research has shown that the reaction of (trimethylsilyl)acetylene with aryl and heteroaryl azides preferentially forms the C-4 silylated triazoles over the C-5 isomers. semanticscholar.org This regioselectivity is a key feature, and while a ruthenium-catalyzed reaction (RuAAC) can lead to the opposite 1,5-regioisomer, the reaction of benzyl (B1604629) azide with this compound under these conditions has been reported to yield a complex mixture of products. nih.govnih.gov

Metal-Free Conditions and Solvent Effects in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition can also proceed under thermal, metal-free conditions. Studies on the reaction of various aryl and heteroaryl azides with neat (trimethylsilyl)acetylene have shown that the cycloaddition occurs smoothly at room temperature, albeit over an extended period (20-40 days), to give high yields of the corresponding 1-aryl-4-(trimethylsilyl)-1,2,3-triazoles. semanticscholar.org The reaction exclusively yields the C-4 silylated regioisomer. semanticscholar.org

The choice of solvent can significantly impact the outcome of azide-alkyne cycloadditions. While water is often considered an ideal solvent for CuAAC reactions, the low solubility of many organic substrates can be a limitation. researchgate.net A variety of organic solvents are therefore employed, including polar aprotic solvents like DMF, DMSO, and THF, as well as non-polar solvents such as toluene. researchgate.net The specific solvent system can be tailored to the substrates and the desired outcome of the reaction.

Cycloadditions with Trimethylsilyldiazoalkanes

The [3+2] cycloaddition of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles. caltech.edu Trimethylsilyldiazomethane (B103560) (TMS-CH₂N₂) is a stable and safer alternative to the hazardous diazomethane, serving as a versatile reagent for these transformations. wikipedia.orgorgsyn.org

The reaction involves the 1,3-dipolar cycloaddition of the diazoalkane to the alkyne. While specific studies detailing the reaction of this compound with trimethylsilyldiazoalkanes are not extensively documented in the provided results, the general reactivity patterns of silylated alkynes suggest it would be a suitable dipolarophile. The reaction of trimethylsilyldiazomethane with acrylates, for instance, proceeds in good yield and diastereoselectivity to form pyrazolines, which can be subsequently desilylated. caltech.edu The electronic properties of the phenyl and trimethylsilyl groups on the alkyne would be expected to control the regioselectivity of the cycloaddition, leading to the formation of substituted pyrazoles.

[2+2+2] Cycloadditions for Pyridine (B92270) Ring Formation

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for synthesizing substituted pyridines. Cobalt complexes are particularly effective catalysts for this transformation. researchgate.netnih.govchemrxiv.orgresearchgate.netchemrxiv.org This methodology allows for the construction of polyarylpyridines from readily available starting materials. nih.govchemrxiv.orgchemrxiv.org

While fully intermolecular versions of this reaction can be challenging, robust catalytic systems based on cobalt(II) iodide, a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and zinc as a reductant have been developed. nih.govchemrxiv.org These systems effectively promote the cycloaddition of various nitriles with diarylacetylenes. nih.govchemrxiv.orgchemrxiv.org this compound can serve as one of the alkyne components in such reactions, co-cyclizing with another alkyne and a nitrile to produce a highly substituted pyridine ring bearing both phenyl and trimethylsilyl groups. The reaction mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate, followed by nitrile insertion and reductive elimination. chemrxiv.org

Table 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis This table is a representative example based on typical conditions for this reaction type.

| Alkyne 1 | Alkyne 2 | Nitrile | Catalyst System | Product Type |

|---|---|---|---|---|

| This compound | Diphenylacetylene | Benzonitrile | CoI₂/dppp/Zn | Tetraphenyl(trimethylsilyl)pyridine |

| This compound | This compound | Acetonitrile (B52724) | CoI₂/dppp/Zn | Methyl-diphenyl-bis(trimethylsilyl)pyridine |

Diels-Alder Cyclizations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. nih.govorientjchem.orgnih.govresearchgate.netchempedia.info Acetylenic compounds can act as dienophiles, leading to the formation of 1,4-dihydrobenzene derivatives. nih.gov The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. nih.gov

This compound can function as a dienophile in Diels-Alder reactions. Its reactivity and the regioselectivity of the cycloaddition are influenced by the electronic effects of the phenyl and trimethylsilyl substituents. The reaction with a symmetric diene like anthracene, for instance, would yield a dibenzobarrelene derivative. In reactions with unsymmetrical dienes, the regiochemical outcome is dictated by the alignment of the frontier molecular orbitals of the diene and the dienophile. The slightly electron-withdrawing nature of the phenyl group and the electronic influence of the trimethylsilyl group will direct the orientation of the addition. For example, in reactions with 1-substituted dienes, the "ortho" and "para" products are generally favored.

Cross-Coupling Reactions Involving the C-Si Bond and Other Functional Groups

The carbon-silicon bond in this compound provides a handle for further functionalization through cross-coupling reactions.

Sonogashira-Type Reactions Without Prior Desilylation

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides, traditionally catalyzed by palladium and a copper(I) co-catalyst. mdpi.orglibretexts.org A significant advancement in this area is the development of procedures that allow for the direct coupling of silyl-protected alkynes like this compound without the need for a separate desilylation step.

Research has demonstrated a copper-free, palladium-catalyzed method for the direct coupling of this compound with various aryl and heteroaryl halides. mdpi.org This reaction proceeds efficiently, often accelerated by microwave irradiation, to yield unsymmetrically substituted diarylacetylenes. mdpi.org The mechanism of the copper-free Sonogashira reaction is distinct from the traditional pathway and is proposed to involve a tandem Pd/Pd catalytic cycle where a palladium complex effectively replaces the role of the copper co-catalyst in the transmetalation step. libretexts.orgnih.govresearchgate.netvander-lingen.nlresearchgate.netwikipedia.org

Table 2: Copper-Free Sonogashira-Type Coupling of this compound with Aryl Halides Data extracted from Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. mdpi.org

| Aryl Halide | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | MW, 100 °C, 15 min | 1-(2-Formylphenyl)-2-phenylacetylene |

| 3-Iodopyridine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | MW, 100 °C, 15 min | 3-(Phenylethynyl)pyridine |

Stille Cross-Coupling of 1-(tributylstannyl)-2-(trimethylsilyl)acetylene

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.orgopenochem.org In the context of silylalkyne chemistry, the Stille coupling provides a powerful tool for the elaboration of silylated scaffolds. The reactivity difference between the C-Sn and C-Si bonds allows for selective coupling at the stannylated position while preserving the trimethylsilyl group. nih.gov

A key precursor for these reactions, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, can be synthesized from (trimethylsilyl)acetylene. One method involves the deprotonation of (trimethylsilyl)acetylene followed by reaction with tributyltin chloride. nih.gov An alternative reported synthesis is the direct reaction of (trimethylsilyl)acetylene with tributyltin methoxide (B1231860), which provides the desired product in a 49% isolated yield. nih.gov

This stannylated silylacetylene serves as a valuable building block. For instance, in a synthesis of (+)-kibdelone A, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene was successfully cross-coupled with a highly substituted aryl bromide. The reaction selectively formed the C-C bond at the tin-bearing carbon, leaving the trimethylsilyl group intact for subsequent removal. nih.gov Similarly, this methodology was employed in the synthesis of the indole (B1671886) portion of sespendole, highlighting the reliability of the C-Sn bond's preferential reactivity in Stille couplings. nih.gov

The utility of this reagent extends to the formation of complex enyne systems. For example, it has been cross-coupled with vinyl iodide derivatives to produce bis-silylated conjugated enynes in good yields. nih.gov

Table 1: Examples of Stille Cross-Coupling with 1-(tributylstannyl)-2-(trimethylsilyl)acetylene This table is representative of the types of couplings discussed in the literature and does not reproduce a specific table from a single source.

| Electrophile | Catalyst System | Product Type | Yield (%) | Reference |

| Highly Substituted Aryl Bromide | Pd Catalyst | Aryl Silylalkyne | Not specified | nih.gov |

| Vinyl Iodide | Pd Catalyst | Bis-silylated Conjugated Enyne | 75 | nih.gov |

| Indole Precursor (Halogenated) | Pd Catalyst | Indole-alkyne Adduct | Not specified | nih.gov |

Suzuki-Miyaura Cross-Coupling Post-Protiodesilylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govnih.gov A common strategy for the synthesis of unsymmetrical diarylacetylenes involves a sequential approach where a terminal alkyne is coupled with an aryl partner. The trimethylsilyl group in this compound serves as a stable protecting group for the terminal alkyne, phenylacetylene. chemimpex.com This allows for synthetic manipulations on other parts of a molecule without affecting the alkyne.

Protiodesilylation: The first step is the cleavage of the C-Si bond to generate the terminal alkyne, phenylacetylene. This is a standard transformation that can be achieved under mild conditions. nih.gov For example, the trimethylsilyl group can be removed upon treatment with potassium carbonate in methanol. nih.gov Other methods for the in situ desilylation of trimethylsilyl-alkynes for subsequent coupling reactions include the use of reagents like cesium fluoride (B91410) or hexafluorosilicic acid. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: The resulting phenylacetylene can then participate in a subsequent cross-coupling reaction. Although the Sonogashira reaction is more common for terminal alkynes, Suzuki-type couplings of alkynes are also known. researchgate.net More broadly, sequential palladium-catalyzed reactions, including Suzuki-Miyaura couplings, are frequently used to build complex molecules in a one-pot or streamlined fashion. nih.gov Such sequences are designed to be efficient by avoiding the isolation of intermediates, which aligns with the principles of green chemistry. nih.gov

This two-step sequence allows for the controlled, stepwise synthesis of unsymmetrical diarylacetylenes, where one aryl group is derived from the initial silylalkyne and the second is introduced via the Suzuki-Miyaura coupling partner.

Reactions at the Si-C Bond (Beyond Desilylation)

The reactivity of the silicon-carbon bond in this compound is not limited to its cleavage for deprotection (protiodesilylation). The trimethylsilyl group can influence the reactivity of the adjacent alkyne and participate in transformations that go beyond simple removal.

Silylation of Activated Alkynes

While this compound is the product of silylating phenylacetylene, the broader context of silylalkynes reveals their utility in reactions that involve the transfer or exchange of the silyl group. In some transformations, silylalkynes can act as alternatives to terminal alkynes, with the silyl group directing or facilitating the reaction. For example, the presence of a trimethylsilyl group on an alkyne has been shown to give better yields in the conjugate addition of alkynyl groups to acrylate derivatives compared to the corresponding terminal alkynes. gelest.com

Furthermore, in ruthenium-catalyzed (Z)-selective cross-dimerization reactions between arylacetylenes and silylacetylenes, this compound can react with another arylacetylene to form an enyne product. organic-chemistry.org This type of reaction involves the cleavage of the Si-C bond as part of the catalytic cycle, demonstrating a synthetic application beyond its role as a simple protected alkyne.

Alkyne Exchange Reactions with Silylalkyne Complexes of Tantalum

Silylalkyne complexes of tantalum have been shown to undergo alkyne exchange reactions, providing a pathway to new tantalum complexes with functionalized alkynes. figshare.comresearchmap.jp Research has demonstrated that tantalum complexes of the type TaCl₃(R¹C≡CR²)L₂ can react with other internal alkynes, leading to an exchange of the alkyne ligand. figshare.com

Specifically, complexes prepared with silylalkynes such as bis(trimethylsilyl)acetylene (B126346) (R¹=R²=SiMe₃) or 1-(trimethylsilyl)propyne (R¹=SiMe₃, R²=Me) have been studied. figshare.com Kinetic investigations of these exchange reactions have shed light on the underlying mechanisms. For complexes where the ancillary ligand (L₂) is 1,2-dimethoxyethane (B42094) (DME), the reaction rate is first-order dependent on the concentration of the tantalum complex. This finding suggests that the reaction proceeds through a dissociative pathway, where the initial silylalkyne ligand detaches from the tantalum center before the new alkyne coordinates. figshare.com

In contrast, when the ancillary ligands are pyridine, the mechanism shifts. For the bis(pyridine) complex with bis(trimethylsilyl)acetylene, the exchange follows an associative interchange pathway. If 1-(trimethylsilyl)propyne is the ligand, the mechanism is fully associative. figshare.com In these cases, the incoming alkyne coordinates to the tantalum center prior to the departure of the silylalkyne ligand, likely forming a bis(alkyne) intermediate. figshare.com These mechanistic studies are crucial for understanding and controlling the synthesis of new functionalized alkyne complexes from readily available silylalkyne precursors. figshare.com

Table 2: Mechanistic Pathways for Alkyne Exchange in TaCl₃(R¹C≡CR²)L₂ Complexes

| Complex No. | R¹ | R² | L | Mechanistic Pathway | Reference |

| 1 | SiMe₃ | SiMe₃ | DME (L₂) | Dissociative | figshare.com |

| 2 | SiMe₃ | Me | DME (L₂) | Dissociative | figshare.com |

| 6 | SiMe₃ | SiMe₃ | Pyridine | Associative Interchange | figshare.com |

| 7 | SiMe₃ | Me | Pyridine | Associative | figshare.com |

Transformations and Derivatizations of the Trimethylsilyl Group

Protiodesilylation Strategies and Their Scope

Protiodesilylation, the cleavage of a carbon-silicon bond to replace the silyl (B83357) group with a hydrogen atom, is one of the most fundamental and widely used transformations for compounds like 1-phenyl-2-(trimethylsilyl)acetylene. nih.gov This process effectively deprotects the alkyne, yielding the corresponding terminal alkyne. The ease and high yield of this removal under mild conditions are critical for its application as a protecting group strategy. thieme-connect.com

A variety of reagents can achieve the selective removal of the trimethylsilyl (B98337) group, each with its own advantages depending on the substrate and the presence of other functional groups.

Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is a simple, mild, and economical method for the protiodesilylation of TMS-alkynes. nih.govchemspider.com The reaction is typically carried out at room temperature and is effective for a wide range of substrates. chemspider.comchemicalforums.com The mechanism involves the generation of a methoxide (B1231860) ion, which acts as the nucleophile to attack the silicon atom. core.ac.uk

Tetrabutylammonium (B224687) Fluoride (B91410) in Tetrahydrofuran (B95107) (TBAF/THF): TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon. nih.govorgsyn.org It is particularly useful for more sterically hindered silanes or when milder conditions are required. nih.gov While highly effective, the removal of tetrabutylammonium salts from polar products can sometimes be challenging. orgsyn.org

Silver Nitrate (B79036) in Pyridine (B92270)/Aqueous Acetone (B3395972) (AgNO₃·Pyridine): In some synthetic contexts, particularly when other methods might be unsuitable, silver salts can be employed for desilylation. For instance, a mixture of silver nitrate and pyridine in aqueous acetone was successfully used to remove a TMS group during the synthesis of (+)-kibdelone A. nih.gov

Below is a table summarizing common desilylation conditions for this compound.

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room temperature, 2 hours | Mild, common, and cost-effective method. nih.govchemspider.com |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature | Highly efficient, especially for hindered silanes. nih.govorgsyn.org |

| Silver Nitrate (AgNO₃) | Pyridine, Aqueous Acetone | Room temperature | Used in specific synthetic applications. nih.gov |

The primary application of desilylating this compound is the generation of phenylacetylene (B144264), a crucial building block in organic chemistry. nih.govlibretexts.org The TMS group acts as a robust protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions. nih.govwikipedia.org

This strategy is particularly valuable in cross-coupling reactions like the Sonogashira coupling. nih.govwikipedia.org A molecule can undergo a Sonogashira reaction at a different site without affecting the protected alkyne. Subsequently, the TMS group can be selectively removed to reveal the terminal alkyne, which is then available for further transformations, such as another coupling reaction, cyclization, or addition reactions. nih.gov This two-step sequence of coupling followed by deprotection allows for the controlled and sequential synthesis of complex molecules that would be difficult to achieve with the unprotected terminal alkyne. wikipedia.org

Conversion of Silyl Groups to Other Functionalities

Beyond simple removal, the trimethylsilyl group can be directly replaced by other functional groups, a testament to the versatility of alkynylsilanes. nih.govthieme-connect.com

The C-Si bond in this compound can be cleaved by electrophilic halogenating agents to form haloalkynes. A key example is iododesilylation using iodine monochloride (ICl). nih.gov The reaction proceeds with high regioselectivity, which is attributed to the β-silyl effect—the ability of the silicon atom to stabilize a positive charge on the β-carbon atom in a cationic intermediate. For aryl-substituted silylacetylenes like this compound, this addition occurs with high stereoselectivity, yielding predominantly the Z-isomer of the resulting iodoalkene. nih.gov This provides a direct route to synthetically useful vinyl iodides from a stable silane (B1218182) precursor.

The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively transforming a stable organosilane into an alcohol. organic-chemistry.orgwikipedia.orgsynarchive.com The reaction is stereospecific, with the configuration of the C-Si bond being retained in the resulting C-O bond. wikipedia.orgjk-sci.com

The Fleming oxidation protocol is particularly relevant as it was developed for robust phenylsilyl groups, such as the dimethylphenylsilyl group. organic-chemistry.orgwikipedia.org The process typically involves a two-step sequence. First, the phenyl group is replaced by a more reactive halide via electrophilic substitution. wikipedia.orgnrochemistry.com This intermediate halosiloane is then oxidized, commonly with a peroxy acid, which leads to a 1,2-migration of the alkyl group from silicon to oxygen. Subsequent hydrolysis furnishes the desired alcohol. wikipedia.org While widely applied to alkyl and vinyl silanes, this methodology represents a potential pathway for the oxidative transformation of the alkynyl C-Si bond in this compound, potentially leading to carboxylic acids or their derivatives after further oxidation of the triple bond. wikipedia.org

Steric and Electronic Effects of the Trimethylsilyl Group on Reaction Outcomes

The trimethylsilyl group exerts significant steric and electronic influence on the reactivity of the adjacent phenylacetylene framework, often dictating the regio- and stereochemical course of reactions. nih.govthieme-connect.comnih.gov

Steric Effects: The bulk of the TMS group can direct the approach of reagents to the triple bond. nih.gov In reactions such as cycloadditions or metal-catalyzed couplings, the steric hindrance presented by the TMS group can favor the formation of one regioisomer over others. nih.gov For example, in a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, the steric bulk of the TMS group was identified as a key factor in achieving high selectivity for the desired product. nih.gov

Electronic Effects: The electronic nature of the silicon atom is a critical determinant of reactivity.

α-Silyl Effect: The TMS group can stabilize a partial negative charge on the adjacent carbon atom (the α-carbon). This effect has been shown to drive the regioselectivity of certain insertion reactions. nih.gov

β-Silyl Effect (Hyperconjugation): The silicon atom can stabilize a carbocation at the β-position through hyperconjugation. This effect is instrumental in directing the outcome of electrophilic additions to the alkyne, as seen in the iododesilylation with ICl, where the attack of the electrophile occurs at the carbon distal to the silyl group to generate a β-silyl vinyl cation intermediate. nih.gov

These combined effects mean that the TMS group is not a passive spectator. It actively participates in modulating the electronic properties and steric environment of the alkyne, making this compound a highly tunable and predictable reaction partner in synthesis. thieme-connect.comnih.gov

Applications of 1 Phenyl 2 Trimethylsilyl Acetylene in Complex Chemical Synthesis

Building Block in the Synthesis of Pharmaceutically Relevant Compounds

The utility of 1-Phenyl-2-(trimethylsilyl)acetylene as a precursor in the synthesis of pharmaceutically relevant compounds is well-documented. Its ability to participate in a variety of chemical transformations, including cross-coupling and cycloaddition reactions, allows for the construction of intricate molecular architectures that are often found in biologically active molecules. chemimpex.com

Precursor for Complex Organic Molecules

As a versatile building block, this compound serves as a starting material for the synthesis of a multitude of complex organic molecules. chemimpex.com Its reactivity is particularly exploited in the development of novel compounds for the pharmaceutical and agrochemical industries. chemimpex.com The presence of the trimethylsilyl (B98337) group not only stabilizes the acetylene (B1199291) moiety but also allows for regioselective reactions, providing a powerful tool for chemists to introduce the phenylethynyl group into larger molecular frameworks. This controlled reactivity is crucial in multi-step syntheses where precision is paramount.

Synthesis of Indenones and Related Structures

While direct synthesis of indenones using this compound is not extensively documented, derivatives of this compound play a crucial role in rhodium-catalyzed synthetic routes. For instance, the reaction of internal alkynes with 2-formylboronic acids, catalyzed by a rhodium(I) complex, leads to the formation of indenols. researchgate.net This reaction proceeds through an arylrhodium intermediate, which then undergoes further transformations to yield the final product. researchgate.net This highlights the potential of silyl-protected alkynes in the synthesis of complex carbocyclic systems like indenones, which are of interest in medicinal chemistry.

Preparation of Tetrahydropyridines and Other Nitrogen Heterocycles

Tetrahydropyridines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. auctoresonline.orgresearchgate.net While specific examples of the direct use of this compound in the synthesis of tetrahydropyridines are not readily found in the literature, its role as a dipolarophile in 1,3-dipolar cycloaddition reactions suggests its potential in constructing other nitrogen-containing heterocycles. These reactions are a powerful method for the synthesis of five-membered heterocyclic rings. nih.gov For example, the reaction of azomethine ylides with alkynyl dipolarophiles is a well-established method for the synthesis of pyrrolidine derivatives. nih.gov Given the reactivity of the acetylene bond in this compound, it can be inferred that it could serve as a substrate in similar cycloaddition reactions to generate various nitrogen-containing heterocyclic scaffolds.

Synthesis of Oxazoles and Indolizines

Oxazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities. ijpsonline.com The synthesis of oxazoles can be achieved through various methods, including the reaction of acetylenes with nitriles. scientificupdate.com A notable method involves a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold complexes, to produce 2,5-disubstituted oxazoles. organic-chemistry.org

Indolizines, which are bicyclic aromatic nitrogen-containing heterocycles, are also accessible through synthetic routes involving acetylenic compounds. organic-chemistry.org A common method for the synthesis of the indolizine (B1195054) core is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes, which act as dipolarophiles. semanticscholar.orgresearchgate.netresearchgate.net Research has shown that pyridinium ylides react with bis(trimethylsilyl)ethyne, a compound structurally similar to this compound, to form indolizine derivatives. researchgate.net This suggests that this compound is a viable substrate for the synthesis of substituted indolizines.

| Heterocycle | Synthetic Method | Role of Acetylene | Catalyst/Reagent |

| Oxazole (B20620) | [2+2+1] Annulation | Reactant with nitrile | Gold catalyst, Oxidant |

| Indolizine | 1,3-Dipolar Cycloaddition | Dipolarophile | Pyridinium ylide, Base |

Construction of Triazoles and Triazines

The construction of triazole rings, particularly 1,2,3-triazoles, is significantly facilitated by the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In these reactions, terminal alkynes react with azides to form the triazole ring with high regioselectivity. While this compound is a silyl-protected alkyne, it can be readily deprotected in situ or used directly in certain protocols. The silyl (B83357) group can direct the regioselectivity of the cycloaddition.

The synthesis of 1,2,4-triazine derivatives can also involve acetylenic precursors. Although less common, certain cycloaddition strategies can be employed to construct this heterocyclic system.

| Heterocycle | Key Reaction | Reactants | Catalyst |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azide (B81097), Acetylene | Copper(I) |

| 1,2,4-Triazine | Cycloaddition | Acetylenic precursors, Nitrogen source | Various |

Precursor for Advanced Materials

Beyond its applications in medicinal chemistry, this compound is a valuable precursor for the synthesis of advanced materials. chemimpex.com Its rigid phenyl-acetylene structure, combined with the processability imparted by the trimethylsilyl group, makes it an attractive monomer for the creation of novel polymers and organic electronic materials. chemimpex.com

The polymerization of this compound, often initiated by transition metal catalysts, leads to the formation of poly(phenylacetylene) derivatives. chemicalbook.comsigmaaldrich.com These polymers are known for their interesting electronic and optical properties, making them suitable for applications in organic electronics. chemimpex.com The presence of the phenyl group contributes to the electronic properties of the resulting materials. chemimpex.com Furthermore, this compound is used in the preparation of functionalized polymers and nanomaterials, where it can enhance mechanical properties and thermal stability. chemimpex.com

| Material Type | Synthetic Approach | Key Properties | Potential Applications |

| Conjugated Polymers | Transition Metal-Catalyzed Polymerization | Electronic and optical properties | Organic electronics, Sensors |

| Functionalized Nanomaterials | Incorporation as a building block | Enhanced thermal and mechanical stability | Advanced composites, Coatings |

Functionalized Polymers and Nanomaterials

This compound is a key monomer in the synthesis of advanced polymeric materials. Through polymerization, typically initiated by transition metal catalysts like TaCl₅/n-Bu₄Sn, it forms poly(this compound), a type of poly(disubstituted acetylene). elsevierpure.com These polymers are noted for their good stability and processability compared to unsubstituted polyacetylene. nih.gov

The structure of this polymer serves as a platform that can be further modified to create functionalized materials. The phenyl rings and the conjugated polyacetylene backbone can be tailored to impart specific properties, making it a valuable component in the creation of materials for specialized applications. researchgate.net While broadly used in creating functionalized polymers, its role in nanomaterial synthesis is primarily as a precursor to these advanced polymer systems. researchgate.net

Electronic Materials (e.g., OLEDs) and Sensors

The electronic properties derived from the phenylethynyl group make this compound suitable for applications in organic electronics. researchgate.net The resulting polymer, poly(this compound), possesses a π-conjugated backbone that is conducive to charge transport and exhibits interesting electro-optical properties. researchgate.net

A significant application in this area is the development of chemical sensors. A polymer derived from a structurally analogous monomer, poly[1-phenyl-2-(4-trimethylsilylphenyl)ethyne] (PTMSDPA), has been successfully used as the active material in a fluorescent thin-film sensor for detecting nitroaromatic compounds, which are common components of explosives. elsevierpure.com The sensor operates on the principle of fluorescence quenching; the electron-rich polymer's fluorescence is diminished upon interaction with electron-poor nitroaromatic vapors. elsevierpure.com The high free volume and permeability of the polymer, a characteristic shared by polymers of this class, enhance the sensor's response rate by allowing analyte molecules to rapidly diffuse into the polymer film. elsevierpure.com

Furthermore, copolymerization of related silyl-containing diphenylacetylene monomers can tune the luminescent properties of the resulting materials, shifting them from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). nih.gov This tunability allows for the creation of materials that emit light across the visible spectrum, from blue-purple to orange-red, and demonstrates potential for use in explosive detection, with one such copolymer exhibiting a high quenching constant for picric acid. nih.gov

Impact on Gas Permeability in Poly(diarylacetylene) Membranes

Polymers derived from this compound and its analogs are leading candidates for gas separation membrane applications due to their exceptionally high gas permeability. Poly(diarylacetylene)s containing bulky trimethylsilyl groups exhibit large excess free volume, a consequence of the rigid polymer backbone and steric hindrance from the bulky substituents that prevents efficient chain packing. This high free volume facilitates the rapid transport of gas molecules through the material.

Poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] (PTMSDPA), for example, is a high free volume, glassy polymer with an oxygen permeability coefficient (Pₒ₂) of up to 1000 barrers. elsevierpure.com Copolymerization of silyl-containing diarylacetylenes is a common strategy to further enhance these properties. By combining different monomers, the polymer chain's arrangement becomes more irregular, leading to even higher gas permeability. For instance, copolymers of 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene with other diarylacetylenes have yielded membranes with Pₒ₂ values ranging from 1700 to 3400 barrers. elsevierpure.comresearchgate.net

A key strategy for modifying and often dramatically improving the performance of these membranes is the post-fabrication removal of the trimethylsilyl groups, a process known as desilylation. This is typically achieved by immersing the polymer membrane in a solution containing an acid, such as trifluoroacetic acid (TFA), mixed with a solvent like hexane. elsevierpure.com The removal of the bulky silyl groups from the polymer matrix can generate molecular-scale voids, which can significantly alter the membrane's fractional free volume and, consequently, its gas transport properties. doi.org

The effect of desilylation is highly dependent on the specific composition of the copolymer. In some cases, desilylation can lead to a decrease in permeability. However, in certain copolymers, particularly those containing other bulky groups like tert-butyl, the process can lead to a remarkable increase in gas permeability. Research has shown that desilylation of specific copolymer membranes can boost the oxygen permeability coefficient to as high as 9300 barrers, and in naphthyl-containing analogues, to over 12,000 barrers. elsevierpure.comdoi.orgmanchester.ac.uk This places them among the most permeable polymers ever reported, comparable to the well-known poly(1-trimethylsilyl-1-propyne) (PTMSP). elsevierpure.comresearchgate.net

| Copolymer System | Condition | Oxygen Permeability (Pₒ₂) [barrer] | Reference |

|---|---|---|---|

| Copolymer of 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene and 1-phenyl-2-(p-tert-butyl)phenylacetylene | Before Desilylation | 1700 - 3400 | elsevierpure.comresearchgate.net |

| After Desilylation | 9300 | elsevierpure.comresearchgate.net | |

| Copolymer of 1-β-naphthyl-2-(4-trimethylsilyl)phenylacetylene and 1-phenyl-2-(4-tert-butyl)phenylacetylene | Before Desilylation | 3600 - 6500 | doi.orgmanchester.ac.uk |

| After Desilylation | 10800 - 12100 | doi.orgmanchester.ac.uk | |

| Poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] (Homopolymer) | Before Desilylation | ~1000 | elsevierpure.com |

| After Desilylation | Not specified |

Role in the Synthesis of Natural Products and Bioactive Molecules

Based on a comprehensive review of available scientific literature, the direct role of this compound as a starting material or key intermediate in the total synthesis of the specific natural products Lactonamycin, Kibdelone A, and Sespendole is not explicitly documented. While the compound is a versatile building block for complex organic molecules, its application in these particular synthetic routes has not been detailed in published research. researchgate.net

The total synthesis of Lactonamycin has been achieved through routes involving key steps such as the intramolecular conjugate addition of alcohols to acetylenic esters. elsevierpure.com However, the specific identity of the acetylenic precursors used in the documented syntheses does not include this compound.

Similarly, published synthetic strategies toward Kibdelone A and Sespendole utilize other complex chemical pathways and starting materials. acs.orgresearchgate.net The literature on the synthesis of these molecules does not report the incorporation of this compound.

Despite a comprehensive search for scholarly articles and research data, there is insufficient information available in the public domain to generate a detailed and scientifically accurate article on the applications of "this compound" that strictly adheres to the provided outline.

Specifically, searches for the use of this compound in the "Synthesis of Complanamine A and Lycodine Derivatives" did not yield any specific examples or detailed synthetic schemes involving this particular compound.

Similarly, while general principles of stereoselective synthesis and the control of olefin geometry in silylation reactions are well-documented, specific research findings, data tables, and detailed examples directly employing this compound for the "Regio- and Stereoselective Formation of Disubstituted Olefins" and the "Control of Olefin Geometry in Silylation Reactions" could not be located.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated as outlined.

Spectroscopic and Computational Studies of 1 Phenyl 2 Trimethylsilyl Acetylene

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR, FT-IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural confirmation and for tracking the involvement of 1-phenyl-2-(trimethylsilyl)acetylene in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. In a study detailing the synthesis of (Z)-styryl-trimethylsilane from this compound, the starting material was characterized by NMR spectroscopy in dichloromethane-d2 (B32916) (CD₂Cl₂). mpg.de The ¹H NMR spectrum shows a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. mpg.de The aromatic protons of the phenyl group appear as a multiplet. mpg.de

The ¹³C NMR spectrum is equally informative, with distinct signals for the TMS carbons, the acetylenic carbons, and the carbons of the phenyl ring. mpg.de The chemical shifts of the acetylenic carbons are particularly indicative of the electronic environment of the C≡C triple bond.

¹H and ¹³C NMR Data for this compound in CD₂Cl₂

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 0.03 | s | 9H, Si(CH₃)₃ |

| ¹H | 7.32–7.40 | m | 5H, Phenyl |

| ¹³C | –2.9 | Si(CH₃)₃ | |

| ¹³C | 105.2 | C≡CSi | |

| ¹³C | 94.1 | C≡CPh | |

| ¹³C | 123.2 | Phenyl (quaternary) | |

| ¹³C | 128.2 | Phenyl (CH) | |

| ¹³C | 128.5 | Phenyl (CH) | |

| ¹³C | 132.0 | Phenyl (CH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in this compound. The most characteristic vibrations are the C≡C triple bond stretching and the vibrations associated with the phenyl and trimethylsilyl groups. The IR spectrum of the neat compound displays a number of characteristic absorption bands. mpg.de The presence of the trimethylsilyl group is confirmed by strong bands corresponding to Si-C stretching and deformation vibrations. researchgate.net

Key FT-IR Bands for this compound (neat)

| Wavenumber (cm⁻¹) | Assignment |

| 3064, 3031 | Aromatic C-H stretch |

| 2899 | Aliphatic C-H stretch (in TMS group) |

| 2097 | C≡C stretch |

| 1600, 1541, 1494, 1454 | Aromatic C=C stretch |

| 1251 | Si-C deformation (in TMS group) |

| 841, 764, 701 | Si-C stretch and other vibrations |

These spectroscopic signatures are instrumental in monitoring the progress of reactions involving this compound, for instance, in cycloaddition reactions or during its polymerization. chemicalbook.comacs.org

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the mechanisms of reactions involving alkynes. For reactions with this compound, DFT calculations can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors controlling regioselectivity.

While specific DFT studies focusing solely on this compound are not extensively detailed in the provided literature, the principles can be illustrated through studies on closely related systems. For example, DFT calculations have been employed to study the reaction of phenyl radicals with acetylene (B1199291), which is a fundamental interaction analogous to reactions involving the phenylacetylene (B144264) moiety. nih.gov These studies evaluate the thermochemistry of various isomerization and decomposition channels, helping to predict the most likely reaction outcomes under different conditions. nih.gov

In the context of cycloaddition reactions, DFT is used to model the energy profiles of concerted versus stepwise mechanisms. For instance, in 1,3-dipolar cycloadditions involving phenylacetylene, DFT calculations can elucidate the regioselectivity of the reaction by comparing the activation barriers for the formation of different isomers. mdpi.com The electronic and steric effects of substituents, such as the trimethylsilyl group, can be explicitly included in these models to understand their influence on the reaction pathway. mdpi.com

Furthermore, DFT has been used to investigate the mechanism of palladium-catalyzed cycloisomerization of acetylenic compounds. nih.gov Such calculations can reveal the role of the catalyst in lowering the activation energy barriers and can help in understanding the formation of different products. nih.gov For reactions involving this compound, similar computational approaches can be used to analyze the pathways of, for example, its polymerization or its participation in Diels-Alder reactions. acs.orgacs.org

Studies on Electronic Properties and Their Influence on Reactivity

The reactivity of this compound is profoundly influenced by the electronic interplay between the phenyl group and the trimethylsilyl group, mediated by the acetylenic linker. The phenyl group, with its π-system, can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. The trimethylsilyl group, on the other hand, is known to have a significant electronic impact.

The trimethylsilyl group generally acts as a π-electron-donating group towards the acetylene moiety through σ-π conjugation (hyperconjugation). This increases the electron density of the C≡C triple bond, which can influence its reactivity in electrophilic addition reactions. Conversely, silicon can also stabilize an adjacent carbanion (α-effect), which is relevant in nucleophilic additions or deprotonation reactions.

The electronic properties of the silyl (B83357) group can be modulated to control the regioselectivity of reactions. For instance, in the silylcarbonylation of alkynes, the electronic nature of the substituents on the silicon atom can dictate the regiochemical outcome of the addition to the alkyne. acs.org This highlights that the electronic tuning of the silyl group is a powerful strategy for controlling reactivity.

The combination of the phenyl and trimethylsilyl groups makes this compound a versatile building block in organic synthesis and materials science. chemimpex.com Its electronic properties are key to its utility in cross-coupling reactions and in the synthesis of functionalized polymers and materials for organic electronics. chemimpex.commdpi.com The steric bulk of the trimethylsilyl group also plays a role in directing the stereochemical outcome of reactions. acs.org

Q & A

Q. Key Variables :

- Temperature : Higher temperatures may lead to desilylation or polymerization.

- Catalyst Purity : Residual moisture can deactivate catalysts, reducing yields.

- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance Pd/Cu catalytic activity.

Advanced: How can discrepancies in reported NMR data for this compound be resolved?

Interpretation of ¹H and ¹³C NMR spectra requires careful analysis of silyl and acetylenic proton environments:

- ¹H NMR : The acetylenic proton (≡C-H) typically resonates at δ 2.5–3.5 ppm, but silyl groups (TMS) may cause upfield shifts due to electron-donating effects. Contradictions arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or trace impurities.

- ¹³C NMR : The sp-hybridized carbon (C≡C) appears at δ 70–90 ppm, while the TMS-attached carbon is near δ 0–5 ppm.

Q. Methodology :

- Use high-resolution NMR (≥400 MHz) and deuterated solvents with low water content.

- Compare experimental data with computed spectra (DFT calculations) for validation .

Basic: What safety protocols are critical for handling this compound in lab settings?

- Storage : Store under inert gas (Ar/N₂) at −20°C to prevent moisture-induced decomposition. Avoid long-term storage due to potential degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Wear PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.

- Disposal : Neutralize residues with ethanol/water mixtures before disposal, adhering to local hazardous waste regulations .

Advanced: How can flow chemistry improve the reproducibility of reactions involving this compound?

Flow reactors enhance control over reaction parameters:

- Residence Time : Precise control minimizes side reactions (e.g., oligomerization).

- Mixing Efficiency : Microfluidic channels ensure uniform catalyst distribution, critical for Pd/Cu-mediated couplings .

- Scalability : Continuous flow allows gram-scale synthesis with consistent yields.

Q. Experimental Design :

- Use a tubular reactor with Pd/Cu-coated surfaces.

- Optimize flow rates (0.1–1.0 mL/min) and temperature (40–80°C) via Design of Experiments (DoE) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Confirm C≡C stretching (2100–2260 cm⁻¹) and Si-C bonds (1250–800 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.3).

- Elemental Analysis : Validate C, H, and Si content (±0.3% tolerance).

Advanced: How does the steric bulk of the trimethylsilyl group influence reactivity in cross-coupling reactions?

The TMS group:

- Enhances Stability : Protects the alkyne from undesired nucleophilic attacks.

- Modulates Reactivity : Steric hindrance slows transmetallation in Sonogashira couplings, requiring higher catalyst loadings.

- Directs Regioselectivity : In cycloadditions, the TMS group biases electron density toward the phenyl-substituted carbon.

Case Study : In Pd-catalyzed couplings, TMS-alkynes require 2–3 equivalents of aryl halide for full conversion, compared to 1.2 equivalents for non-silylated analogs .

Basic: What are common impurities in synthesized this compound, and how are they removed?

- Byproducts : Desilylated phenylacetylene (δ 7.2–7.6 ppm in ¹H NMR) or Pd/Cu residues.

- Purification :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5).

- Recrystallization : Dissolve in cold hexane and filter at −20°C.

Advanced: What mechanistic insights explain contradictory reports on the compound’s stability under oxidative conditions?

Divergent stability reports arise from:

- Solvent Effects : In polar solvents (e.g., DMF), trace O₂ or H₂O accelerates TMS cleavage.

- Catalyst Residues : Residual Pd/Cu particles catalyze oxidative degradation.

Q. Mitigation Strategies :

- Add radical scavengers (e.g., BHT) to inhibit oxidation.

- Use anhydrous solvents stored over molecular sieves .

Retrosynthesis Analysis